2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide features a thieno[3,2-d]pyrimidinone core fused with a thioether-linked acetamide group. The 2,4-dimethylphenyl substituent on the pyrimidinone ring and the 2,4,6-trimethylphenyl group on the acetamide moiety contribute to its steric and electronic properties. This structure is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-14-6-7-20(16(3)10-14)28-24(30)23-19(8-9-31-23)26-25(28)32-13-21(29)27-22-17(4)11-15(2)12-18(22)5/h6-12H,13H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZBZNHMLVPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests various biological activities that warrant investigation.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with additional functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 410.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the sulfanyl group is known to enhance activity against bacterial strains. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Compounds containing thienopyrimidine moieties have been reported to exhibit anti-inflammatory effects. The proposed mechanism involves the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways, which could be beneficial in treating conditions like arthritis.
Case Studies and Research Findings
- Anticancer Study : A recent study investigated the cytotoxic effects of similar thienopyrimidine derivatives on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM for related compounds. This suggests potential applicability in cancer therapeutics.
- Antimicrobial Testing : An evaluation of antimicrobial activity was performed against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with related thienopyrimidine compounds resulted in a marked reduction in TNF-alpha and IL-6 levels by approximately 40%, demonstrating their potential as anti-inflammatory agents.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Kinase Inhibition : Similar structures have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Receptor Modulation : Interaction with specific receptors may alter cellular responses to inflammatory stimuli.
- Enzyme Interference : The sulfanyl group may facilitate interactions with microbial enzymes, disrupting bacterial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Thieno[3,2-d]pyrimidinone vs. Pyrimidine Derivatives
- Compound 13a (): Structure: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide. Key differences: Replaces the thieno[3,2-d]pyrimidinone core with a cyano-hydrazinylidene pyrimidine. Melting point (mp): 288°C, higher than typical thieno-pyrimidinone derivatives due to stronger intermolecular hydrogen bonding.
Pyrido[4,3-d]pyrimidine Derivatives () :
- Structure: Contains a pyrido[4,3-d]pyrimidine core with cyclopropyl and fluoro-iodophenyl substituents.
Substituent Effects on Acetamide Moieties
N-(2,4,6-Trimethylphenyl)acetamide vs. Chlorophenyl Derivatives () :
Trimethylphenyl vs. Sulfamoylphenyl () :
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Electron-donating groups (e.g., methyl in the target compound) increase lipophilicity, favoring passive diffusion across membranes.
- Sulfur-containing cores (thieno-pyrimidinone vs. pyrimidinylthio) exhibit distinct electronic environments, altering UV-Vis absorption and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
